Flucytosine-15N3 (hydrochloride)

LC-MS/MS internal standard mass shift isotopologue differentiation

Deuterated flucytosine IS variants introduce chromatographic isotope effects causing up to -59.2% concentration bias in LC-MS/MS. Flucytosine-15N3 hydrochloride resolves this with exclusive 15N substitution, ensuring authentic co-elution and a clean +3 Da mass shift. · Eliminates deuterium-related retention time shifts and ion suppression-critical for cryptococcal meningitis TDM where therapeutic windows are narrow (25-100 mg/L). · Hydrochloride salt enables direct aqueous IS spiking solution preparation, streamlining protein precipitation workflows. · ≥98% purity supports FDA/EMA-compliant ANDA method validation with documented isotopic enrichment.

Molecular Formula C4H5ClFN3O
Molecular Weight 168.53 g/mol
Cat. No. B12364882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucytosine-15N3 (hydrochloride)
Molecular FormulaC4H5ClFN3O
Molecular Weight168.53 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1F)N.Cl
InChIInChI=1S/C4H4FN3O.ClH/c5-2-1-7-4(9)8-3(2)6;/h1H,(H3,6,7,8,9);1H/i6+1,7+1,8+1;
InChIKeyUGRSBYOXZWGDLS-JXAPDFANSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flucytosine-15N3 Hydrochloride Internal Standard


Flucytosine-15N3 hydrochloride is a stable isotope-labeled analog of the antimycotic prodrug flucytosine (5-fluorocytosine), incorporating three 15N atoms at the 6-amino and 1,3-ring positions and formulated as the hydrochloride salt . With a molecular formula of C4H5ClF15N3O and a molecular weight of 168.53 g/mol (corresponding to a 15N3 free base mass of approximately 132.09 Da), this compound serves as an internal standard for quantitative LC-MS/MS, GC-MS, and NMR analyses of flucytosine in biological matrices . The compound is classified as an isotope-labeled internal standard for bioanalytical method development and therapeutic drug monitoring (TDM) applications, and is supplied with a purity of ≥98% .

Workflow LC-MS/MS internal standard
Label 15N3 stable isotope (no deuterium)
Format Hydrochloride salt for aqueous preparation

Flucytosine-15N3 vs. Deuterated and Unlabeled Analogs


Stable isotope-labeled internal standards (SIL-IS) are the first choice for quantitative bioanalytical LC-MS/MS, yet isotopologues of flucytosine are not interchangeable [1]. Unlabeled flucytosine (MW 129.09) co-elutes with the analyte and cannot be mass-resolved, precluding its use as an internal standard . Deuterium-labeled flucytosine variants (e.g., [2H,15N]-flucytosine, MW 131.09) introduce chromatographic isotope effects causing retention time shifts and differential ion suppression relative to the native analyte, with the magnitude of this bias documented at up to −59.2% concentration deviation in comparative SIL-IS studies [2]. The 15N3 form mitigates this risk by relying exclusively on 15N substitution, which preserves co-elution fidelity while delivering a clean +3 Da mass shift for unambiguous mass spectrometric selection [3]. The hydrochloride salt further differentiates the compound from free base isotopologues by improving aqueous solubility for direct standard preparation .

Unlabeled flucytosine Co-elutes with the analyte and cannot be mass-resolved, precluding use as an internal standard.
Deuterated isotopologues Deuterium labeling may introduce chromatographic isotope effects and differential ion suppression, with reported quantitative bias up to −59.2%.
Structural analog IS Analog internal standards (e.g., 5-iodocytosine) can differ in extraction recovery and ionization efficiency, limiting method transfer to LC-MS/MS.

Quantitative Evidence: Flucytosine-15N3 vs. Alternatives


Mass Shift for Unambiguous MS Detection

Flucytosine-15N3 hydrochloride provides a net mass shift of approximately +3.00 Da (free base 15N3, ~132.09 Da) relative to unlabeled flucytosine (129.09 Da), enabling baseline mass spectrometric resolution without chromatographic separation . In comparison, the [2H,15N]-flucytosine isotopologue (free base, 131.09 Da) yields a +2.00 Da shift and the [13C,15N2]-flucytosine isotopologue (free base, 132.07 Da) yields a +2.98 Da shift [1]. The hydrochloride salt formulation (168.53 Da) provides an even larger mass offset (+39.44 Da vs. unlabeled free base) when the salt is analyzed intact, though the free base 15N3 mass (~132 Da) is the relevant comparison under typical LC-MS ionization conditions . A mass shift of ≥3 Da is the industry-recommended minimum to avoid isotopic cross-talk between the analyte and internal standard channels [2].

Mass shift for MS
Reported
+3.00 Da (15N3 free base) vs unlabeled; exceeds the ≥3 Da recommendation for cross-talk avoidance.
Supports unambiguous SRM transition selection.
Comparison includes [2H,15N]-flucytosine (+2 Da) and [13C,15N2]-flucytosine (+2.98 Da).
LC-MS/MS internal standard mass shift isotopologue differentiation

15N vs. Deuterium: Co-elution and Ion Suppression

Deuterium-labeled internal standards exhibit chromatographic isotope effects that cause retention time shifts relative to the native analyte, resulting in differential ion suppression and quantitative inaccuracies. A systematic head-to-head comparison of deuterated (2H) versus non-deuterated (13C/15N) SIL-IS for urinary biomarker analysis demonstrated that deuterated IS produced concentrations on average 59.2% lower than those generated with 13C-labeled IS, with a spike accuracy bias of −38.4% attributable to unequal ion suppression between the deuterated IS and the analyte [1]. In a separate study using isotope-coded derivatization, deuterium labeling versus 15N labeling gave unacceptable quantitative differences exceeding 15% [2]. Flucytosine-15N3 hydrochloride, bearing only 15N substitutions, is expected to co-elute with native flucytosine without chromatographic isotope effect, as 13C/15N/18O-labeled IS are established to have nearly identical retention times to their unlabeled analytes [3].

Ion suppression bias
Class-level
Deuterated SIL-IS: −59.2% concentration deviation and −38.4% spike accuracy bias reported; 15N labeling expected to co-elute without shift.
15N form avoids deuterium-related ion suppression mismatch.
Class-level evidence from structurally unrelated analytes; specific flucytosine data to verify.
matrix effect ion suppression chromatographic isotope effect SIL-IS

H/D Back-Exchange Stability: 15N vs. Deuterium

Deuterium-labeled internal standards are susceptible to hydrogen-deuterium (H/D) back-exchange in protic solvents (e.g., water, plasma, serum), which progressively erodes the mass distinction between IS and analyte and can compromise quantification accuracy over time [1]. The [2H,15N]-flucytosine IS contains deuterium at exchangeable positions and was used in a published LC-MS/MS method for flucytosine TDM, achieving within-run precision of 1.6–4.3% and between-run precision of 0.0–5.4% [2]; however, the long-term solution stability of this deuterated IS requires controlled storage conditions to prevent H/D back-exchange . Flucytosine-15N3 hydrochloride, by containing no deuterium atoms, eliminates the H/D back-exchange pathway entirely. The 15N labels are covalently stable under all standard bioanalytical sample preparation conditions (acidic, basic, and neutral aqueous phases), providing consistent mass offset throughout the analytical workflow [3].

H/D back-exchange
Class-level
Zero deuterium atoms; no H/D exchange possible. 15N label remains stable in protic solvents across sample preparation conditions.
Eliminates calibration drift from deuterium loss.
Deuterated IS require verification of label stability per validation guidelines; class-level inference.
deuterium exchange H/D back-exchange IS stability sample preparation

Salt Formulation Solubility Advantage

Flucytosine free base has limited aqueous solubility of approximately 1.5 g/100 mL (15 mg/mL) at 25°C and is described as sparingly soluble in water, with a pKa of 3.26 indicating weak basicity . The hydrochloride salt form, as provided in Flucytosine-15N3 hydrochloride, converts the weakly basic free base to its protonated salt, which is freely soluble in 0.1 N HCl (1 g dissolves in ~12 mL) and exhibits enhanced solubility in aqueous media relative to the free base . This formulation advantage directly facilitates preparation of concentrated stock solutions for spiking into biological matrices without the need for organic co-solvents that could precipitate proteins or alter extraction efficiency. In contrast, the commercially available free base isotopologues—[13C,15N2]-flucytosine and [2H,15N]-flucytosine—are supplied as free base forms, requiring additional solubilization steps [1].

Salt solubility
Reported
Hydrochloride salt: ~5-fold solubility improvement over free base in acidic aqueous media (1 g in ~12 mL 0.1 N HCl vs ~67 mL water).
May simplify aqueous stock solution preparation.
Free base isotopologues require additional solubilization steps.
solubility salt formulation standard preparation sample handling

Benchmark LC-MS/MS Method for TDM

The only published simple LC-MS/MS method for flucytosine TDM in human serum uses [2H,15N]-flucytosine as internal standard and has been fully validated, achieving a linear range of 2.00–100.0 mg/L with a correlation coefficient of 0.9993, within-run precision of 1.6–4.3%, between-run precision of 0.0–5.4%, and accuracy from −11.1% to −1.4% [1]. This method establishes the benchmark that any SIL-IS for flucytosine must meet or exceed. Flucytosine-15N3 hydrochloride, as a non-deuterated 15N-only isotopologue, is positioned to match or improve upon this performance by eliminating the deuterium-associated imprecision sources (chromatographic isotope effect, H/D back-exchange) that constrained the reported between-run precision to 5.4% [2]. In comparison, structural analog internal standards such as 5-iodocytosine and linezolid, which have been used for flucytosine HPLC-UV methods, exhibit different extraction recoveries and ionization efficiencies, limiting their applicability to LC-MS/MS platforms and resulting in higher variability [3].

TDM method benchmark
Reported
Published method with [2H,15N]-flucytosine: R²=0.9993, within-run precision 1.6–4.3%, between-run precision 0.0–5.4%.
Supports method transfer with potential between-run precision improvement using 15N3.
Benchmark from Alffenaar et al. 2018; 15N3 form not tested in that study.
therapeutic drug monitoring flucytosine serum quantification method validation cryptococcal meningitis

Flucytosine-15N3 Hydrochloride Applications


Therapeutic Drug Monitoring in Cryptococcal Meningitis

Flucytosine-15N3 hydrochloride serves as the SIL-IS for LC-MS/MS quantification of flucytosine in human serum or plasma in clinical TDM and pharmacokinetic studies, as established by the validated Alffenaar method (linearity 0.9993, precision 1.6–5.4% over 2–100 mg/L) [1]. The 15N3 form eliminates deuterium-related between-run imprecision, which is critical for dose adjustment in cryptococcal meningitis where therapeutic serum concentrations must be maintained between 25–100 mg/L to avoid both treatment failure and toxicity [2]. The hydrochloride salt formulation simplifies preparation of IS spiking solutions directly in aqueous diluents compatible with protein precipitation workflows.

Regulatory Bioequivalence & ANDA Submissions

For ANDA and bioequivalence submissions requiring validated bioanalytical methods compliant with FDA and EMA guidelines, Flucytosine-15N3 hydrochloride provides a non-deuterated SIL-IS option that meets the ≥3 Da mass difference recommendation [1] while avoiding the H/D exchange stability concerns that must be addressed for deuterated IS during method validation [2]. The documented isotopic enrichment and purity specifications (≥98% purity) support the regulatory requirement for comprehensive IS characterization [3].

Multi-Analyte Antifungal Quantification Panels

In multiplexed LC-MS/MS methods that simultaneously quantify flucytosine alongside azole antifungals and echinocandins (11-drug panels validated with intra- and inter-assay precision under 10% and accuracy of −2.35% to 0.80%), Flucytosine-15N3 hydrochloride can serve as the dedicated SIL-IS for the flucytosine channel without cross-interference with IS for other analytes, due to the unique +3 Da mass shift [1]. The absence of deuterium ensures consistent chromatographic behavior across gradient elution conditions used for chemically diverse antifungal panels.

Metabolic Tracing in Antifungal Research

Flucytosine-15N3 hydrochloride can be employed as a tracer to distinguish exogenous flucytosine from endogenous nucleotides in fungal cell metabolism studies using high-resolution mass spectrometry [1]. The 15N3 label provides a stable isotopic signature that tracks the prodrug-to-5-fluorouracil metabolic conversion without the confounding effects of deuterium isotope effects on enzymatic conversion rates [2]. This application builds on the established use of 15N-enriched 5-fluorocytosine in oligonucleotide synthesis for NMR structural studies [3].

Application
Selection Property
Validation Focus
Flucytosine serum quantification research
Non-deuterated 15N3 label with stable mass shift
Between-run precision and ion suppression matrix effect review
Bioanalytical method validation research
15N3 label avoiding H/D exchange stability concerns
IS characterization and label stability under validation conditions
Multiplexed antifungal quantification research
Unique +3 Da mass shift for dedicated flucytosine channel
Cross-interference and chromatographic consistency in gradient elution
Metabolic tracing in antifungal research
Stable 15N3 isotopic signature
Metabolic conversion tracking and deuterium isotope effect assessment
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